4-Iodohexanoic acid
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Overview
Description
4-Iodohexanoic acid is an organic compound with the molecular formula C6H11IO2. It is a derivative of hexanoic acid, where an iodine atom is substituted at the fourth position of the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodohexanoic acid can be synthesized through several methods. One common approach involves the iodination of hexanoic acid. This can be achieved by reacting hexanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically requires a solvent like acetic acid and is carried out at elevated temperatures to ensure complete iodination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Iodohexanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Substitution: Formation of azidohexanoic acid or cyanohexanoic acid.
Reduction: Formation of 4-iodohexanol.
Oxidation: Formation of 4-iodohexanone or 4-iodohexanal.
Scientific Research Applications
4-Iodohexanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-iodohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom’s presence enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Bromohexanoic Acid: Similar structure but with a bromine atom instead of iodine.
4-Chlorohexanoic Acid: Contains a chlorine atom at the fourth position.
4-Fluorohexanoic Acid: Features a fluorine atom at the fourth position
Uniqueness: 4-Iodohexanoic acid is unique due to the larger atomic radius and higher reactivity of the iodine atom compared to bromine, chlorine, and fluorine. This results in distinct chemical properties and reactivity patterns, making it valuable for specific applications where other halogenated hexanoic acids may not be suitable .
Properties
CAS No. |
62885-37-4 |
---|---|
Molecular Formula |
C6H11IO2 |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
4-iodohexanoic acid |
InChI |
InChI=1S/C6H11IO2/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |
InChI Key |
LAQGVQXAMCFXMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)O)I |
Origin of Product |
United States |
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